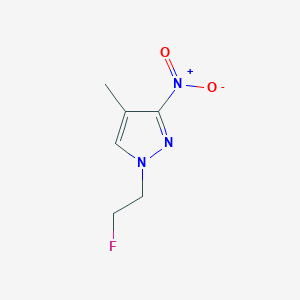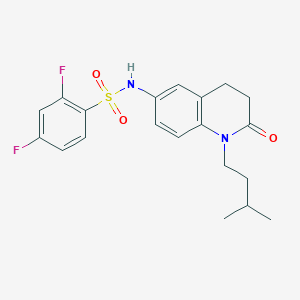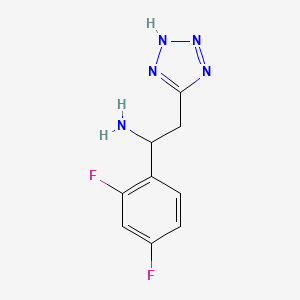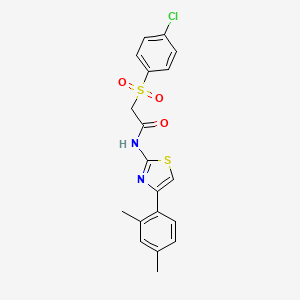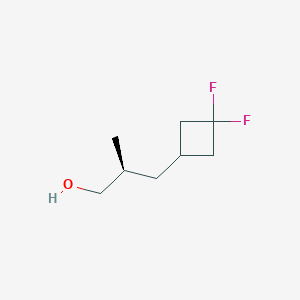
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol, also known as DF-MP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential use as a drug candidate.
Wirkmechanismus
The mechanism of action of (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is not fully understood, but it is believed to act through multiple pathways. (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to inhibit the activity of enzymes involved in cancer cell growth and reduce the expression of genes involved in inflammation. (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol also has antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a half-life of approximately 3 hours in rats and is rapidly metabolized to inactive metabolites. (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to have a high bioavailability and can cross the blood-brain barrier, making it a promising drug candidate for the treatment of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has several advantages for lab experiments, including its high yield and enantiomeric purity, low toxicity profile, and high bioavailability. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol research, including the optimization of its synthesis method, the investigation of its mechanism of action, and the evaluation of its efficacy and safety in clinical trials. (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can also be used as a starting point for the development of new drug candidates with improved properties. Overall, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has shown promise as a drug candidate for the treatment of various diseases and warrants further investigation.
Synthesemethoden
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the conversion of 2-cyclobutene-1,3-dione to 3,3-difluorocyclobutanone, which is then reduced to (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol using a chiral auxiliary. The final product is obtained in high yield and enantiomeric purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has shown potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, (2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(2S)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXWUTVEZZCBT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)
![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)

![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)
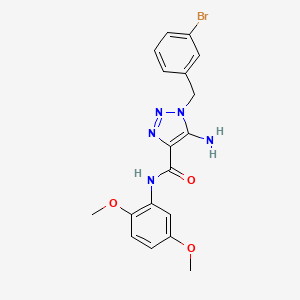
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
